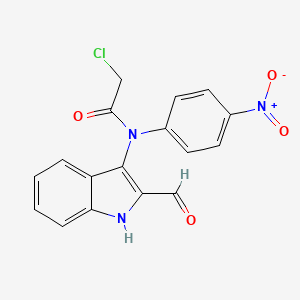![molecular formula C11H11N7O2S B12940755 4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide CAS No. 651734-05-3](/img/structure/B12940755.png)
4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further linked to a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide typically involves the following steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions starting from readily available precursors such as guanine or adenine. These reactions often involve nitration, reduction, and amination steps.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the purine derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs under mild conditions and yields the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.
Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with the synthesis of folic acid in microorganisms, thereby exhibiting antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar structure but lacking the purine derivative.
Sulfadiazine: Contains a pyrimidine ring instead of a purine ring.
Sulfamethoxazole: Features an isoxazole ring in place of the purine ring.
Uniqueness
4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide is unique due to the presence of both a purine derivative and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
651734-05-3 |
|---|---|
Formule moléculaire |
C11H11N7O2S |
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
4-[(2-amino-7H-purin-6-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C11H11N7O2S/c12-11-17-9-8(14-5-15-9)10(18-11)16-6-1-3-7(4-2-6)21(13,19)20/h1-5H,(H2,13,19,20)(H4,12,14,15,16,17,18) |
Clé InChI |
VMXSRIPZZGSAFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC(=NC3=C2NC=N3)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)
![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)






![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)





